molecular formula C17H14Cl2N2O5S B11517270 2-{2-[(2,6-Dichlorophenyl)methoxy]-5-nitrophenyl}-1,3-thiazolidine-4-carboxylic acid

2-{2-[(2,6-Dichlorophenyl)methoxy]-5-nitrophenyl}-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11517270
M. Wt: 429.3 g/mol
InChI Key: AKOMSGJNEOMXLN-UHFFFAOYSA-N
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Description

2-{2-[(2,6-Dichlorophenyl)methoxy]-5-nitrophenyl}-1,3-thiazolidine-4-carboxylic acid is a complex organic compound known for its diverse applications in scientific research. This compound features a thiazolidine ring, a nitrophenyl group, and a dichlorophenyl group, making it a subject of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2,6-Dichlorophenyl)methoxy]-5-nitrophenyl}-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2,6-dichlorophenol with 2-bromo-5-nitrobenzyl bromide to form an intermediate. This intermediate is then reacted with thiazolidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2,6-Dichlorophenyl)methoxy]-5-nitrophenyl}-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction and substituted phenyl derivatives from nucleophilic substitution.

Scientific Research Applications

2-{2-[(2,6-Dichlorophenyl)methoxy]-5-nitrophenyl}-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(2,6-Dichlorophenyl)methoxy]-5-nitrophenyl}-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A well-known anti-inflammatory drug with a similar dichlorophenyl group.

    Aceclofenac: Another anti-inflammatory compound with structural similarities.

    2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid: Shares the dichlorophenyl group and exhibits similar biological activities.

Uniqueness

2-{2-[(2,6-Dichlorophenyl)methoxy]-5-nitrophenyl}-1,3-thiazolidine-4-carboxylic acid stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities. Its thiazolidine ring and nitrophenyl group provide additional sites for chemical modification, enhancing its versatility in research and industrial applications.

Properties

Molecular Formula

C17H14Cl2N2O5S

Molecular Weight

429.3 g/mol

IUPAC Name

2-[2-[(2,6-dichlorophenyl)methoxy]-5-nitrophenyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C17H14Cl2N2O5S/c18-12-2-1-3-13(19)11(12)7-26-15-5-4-9(21(24)25)6-10(15)16-20-14(8-27-16)17(22)23/h1-6,14,16,20H,7-8H2,(H,22,23)

InChI Key

AKOMSGJNEOMXLN-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(S1)C2=C(C=CC(=C2)[N+](=O)[O-])OCC3=C(C=CC=C3Cl)Cl)C(=O)O

Origin of Product

United States

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